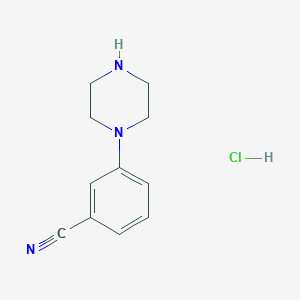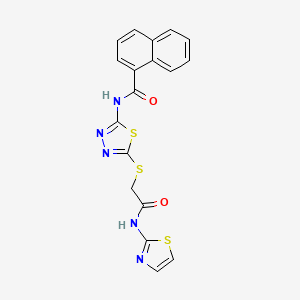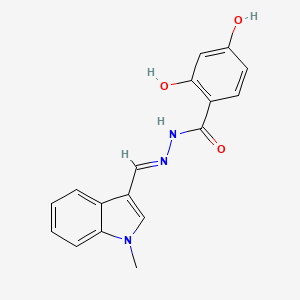
2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups including a piperazine ring, a thiadiazole ring, a chlorobenzoyl group, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the chlorobenzoyl group might undergo nucleophilic aromatic substitution reactions, and the piperazine ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like acetamide could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Biological Activities of Piperazine-containing Thiadiazole Amides : Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized and demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in antibacterial research (Xia, 2015).
Antimicrobial Applications : A study on fatty acids in heterocyclic synthesis reported the synthesis of Thiadiazolyl Piperidine and Piperazine, showing in-vitro antimicrobial activities against strains of bacteria and fungi (Abdelmajeid et al., 2017).
Antitumor Evaluation : The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles was conducted, with some compounds showing promising cytotoxicity and antioxidant activities, indicating potential use in antitumor therapies (Hamama et al., 2013).
Antibacterial Screening : A study synthesized novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles with piperazine nucleus and screened them for antibacterial activity. Several compounds showed moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).
Antileishmanial Activity : Piperazinyl-linked 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles were synthesized, with some showing very good activity against the promastigote and amastigote forms of Leishmania major, indicating potential in antileishmanial treatments (Tahghighi et al., 2011).
Anti-acetylcholinesterase Activity : Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized, showing potential anticholinesterase properties which could be useful in the study of neurodegenerative diseases (Mohsen et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives, which are part of the compound’s structure, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have a wide range of biological and pharmaceutical activity .
Mode of Action
It’s known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by modulating the activity of these neurotransmitters.
Biochemical Pathways
Given the potential role of piperazine derivatives as dopamine and serotonin antagonists , it can be inferred that the compound might affect pathways related to these neurotransmitters, potentially influencing mood and behavior.
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a drug, affecting its pharmacokinetics including absorption, distribution, metabolism, and excretion.
Result of Action
Given the potential role of piperazine derivatives as dopamine and serotonin antagonists , the compound might have effects on mood and behavior at the cellular and molecular levels.
Propiedades
IUPAC Name |
2-[[5-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S2/c16-11-3-1-2-10(8-11)13(23)20-4-6-21(7-5-20)14-18-19-15(25-14)24-9-12(17)22/h1-3,8H,4-7,9H2,(H2,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJXVGPUPZMHGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)
![2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2354443.png)
![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)
![10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2354449.png)

![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354460.png)

